(1H-Indazol-3-YL)methylamine hydrochloride basic properties
(1H-Indazol-3-YL)methylamine hydrochloride basic properties
An In-depth Technical Guide to the Basic Properties of (1H-Indazol-3-YL)methylamine hydrochloride For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of (1H-Indazol-3-YL)methylamine hydrochloride (CAS: 117891-16-4), a key building block in medicinal chemistry. The document details its known characteristics, outlines standardized experimental protocols for its analysis, and provides context for its potential applications in drug discovery through the biological relevance of the indazole scaffold.
Core Physicochemical Properties
(1H-Indazol-3-YL)methylamine hydrochloride is a solid at room temperature. Its fundamental properties are summarized in the table below. It is important to note that while experimental data for some parameters are limited, predictions and data from analogous structures provide valuable insights.
| Property | Value | Source / Comment |
| IUPAC Name | (1H-indazol-3-yl)methanamine;hydrochloride | N/A |
| Synonyms | 1H-Indazol-3-ylmethylamine HCl, 3-(Aminomethyl)-1H-indazole hydrochloride | [1] |
| CAS Number | 117891-16-4 | [1] |
| Molecular Formula | C₈H₁₀ClN₃ | |
| Molecular Weight | 183.64 g/mol | |
| Appearance | Solid | |
| pKa | Not Experimentally Determined. | The basicity is attributed to the primary amine. A predicted pKa for the indazole N-H proton of the free base is 14.17 ± 0.40, which is not indicative of the methylamine group's basicity.[2] |
| Solubility | No quantitative data available. | By analogy to simple amine hydrochlorides like methylamine hydrochloride, it is expected to be very soluble in water, with some solubility in ethanol, and poor solubility in non-polar organic solvents like acetone and chloroform.[3] |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon). | [2] |
Experimental Protocols
Detailed methodologies for determining key basic properties such as pKa and aqueous solubility are crucial for drug development. The following sections describe standardized protocols applicable to (1H-Indazol-3-YL)methylamine hydrochloride.
Determination of pKa by Potentiometric Titration
This protocol describes a standard method for experimentally determining the acid dissociation constant (pKa) of the protonated amine.[4]
Methodology:
-
Preparation of Amine Solution: Prepare a 0.05 M solution of (1H-Indazol-3-YL)methylamine hydrochloride in deionized water.
-
Titration Setup: Place a known volume (e.g., 100 mL) of the amine solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized. The dissociation constant (Ka) can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[5][6]
Methodology:
-
Buffer Preparation: Prepare aqueous buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).[5]
-
Sample Preparation: Add an excess amount of (1H-Indazol-3-YL)methylamine hydrochloride to a known volume of each buffer in a sealed flask. The presence of undissolved solid must be visible.
-
Equilibration: Place the flasks in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 37 ± 1 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[5][6][7]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.45 µm PVDF filter).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replication: The experiment should be performed in at least triplicate for each pH condition.[5]
Biological Context and Potential Signaling Pathways
While (1H-Indazol-3-YL)methylamine hydrochloride is primarily a synthetic intermediate, the indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with significant biological activity.[8][9][10] Understanding the targets of indazole-containing molecules provides a logical framework for the potential applications of its derivatives.
-
Kinase Inhibition: The 1H-indazole-3-amine moiety is a known and effective "hinge-binding fragment," capable of interacting with the hinge region of protein kinases, a critical component of many cancer and inflammation signaling pathways.[10]
-
GPCR Modulation: Derivatives of (1H-indazol-3-yl)methyl have been developed as potent agonists for the cholecystokinin A (CCK-A) receptor, which is a G-protein coupled receptor (GPCR).[11] Agonism of GPCRs like CCK-A initiates a downstream signaling cascade, typically involving G-proteins, adenylyl cyclase, and changes in intracellular second messenger concentrations like cAMP.
-
Apoptosis Pathways: More complex indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines, potentially through the inhibition of anti-apoptotic proteins like Bcl-2 and modulation of the p53/MDM2 pathway.[10]
The diagram below illustrates a generalized GPCR signaling cascade, relevant to the activity of indazole derivatives that act as CCK-A receptor agonists.[11]
References
- 1. 1H-INDAZOL-3-YLMETHYLAMINE HCL | 117891-16-4 [amp.chemicalbook.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. methylamine hydrochloride [chemister.ru]
- 4. pubs.acs.org [pubs.acs.org]
- 5. who.int [who.int]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. jocpr.com [jocpr.com]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
